Methyl undecafluorocyclohexanecarboxylate

Descripción general

Descripción

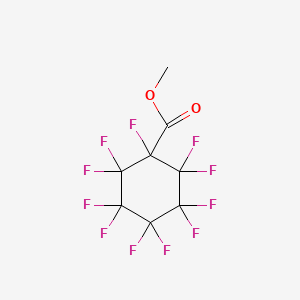

Methyl undecafluorocyclohexanecarboxylate is a fluorinated ester compound known for its unique chemical properties and potential applications in various fields. This compound features a cyclohexane ring with eleven fluorine atoms and a carboxylate ester group, making it highly stable and resistant to degradation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl undecafluorocyclohexanecarboxylate typically involves the fluorination of cyclohexane derivatives followed by esterification. One common method includes the reaction of undecafluorocyclohexanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The process involves the same basic steps as laboratory synthesis but is scaled up with optimized reaction conditions, including temperature control and the use of high-purity reagents to ensure product consistency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl undecafluorocyclohexanecarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products

Substitution: Fluorinated amines or thiols.

Reduction: Undecafluorocyclohexanol.

Hydrolysis: Undecafluorocyclohexanecarboxylic acid and methanol.

Aplicaciones Científicas De Investigación

Polymer Science

Methyl undecafluorocyclohexanecarboxylate is used in the development of advanced polymeric materials due to its excellent thermal stability and low surface energy. It serves as a monomer in the synthesis of fluorinated polymers, which are known for their resistance to solvents, oils, and heat. These polymers find applications in coatings, membranes, and high-performance materials.

Surface Modification

The compound is utilized in surface modification techniques to impart water and oil repellency to substrates. This application is particularly valuable in textiles, electronics, and automotive industries where enhanced durability and performance are required.

Analytical Chemistry

In analytical chemistry, this compound acts as a derivatizing agent for the analysis of various organic compounds. Its fluorinated nature enhances detection sensitivity in chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC).

Drug Delivery Systems

The unique properties of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs.

Imaging Agents

Research has indicated potential use in medical imaging due to its distinctive spectral properties. The fluorinated structure may improve contrast in imaging modalities such as magnetic resonance imaging (MRI) or positron emission tomography (PET).

Environmental Applications

This compound's resistance to degradation makes it useful in environmental applications, particularly in developing materials that can withstand harsh conditions without leaching harmful substances into the environment.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Polymer Coatings | Demonstrated enhanced durability and solvent resistance when incorporated into polymer formulations. |

| Study 2 | Drug Delivery | Showed improved solubility and controlled release profiles for hydrophobic drugs when used as a carrier. |

| Study 3 | Surface Treatments | Achieved significant water repellency on treated surfaces compared to untreated controls, enhancing performance in outdoor applications. |

Mecanismo De Acción

The mechanism by which methyl undecafluorocyclohexanecarboxylate exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with various molecular targets. In biological systems, it can interact with lipid membranes and proteins, potentially altering their function.

Comparación Con Compuestos Similares

Similar Compounds

Perfluorocyclohexane: Similar in structure but lacks the ester group.

Methyl perfluorooctanoate: Another fluorinated ester with a different carbon chain length.

Trifluoromethylcyclohexane: Contains fewer fluorine atoms and different chemical properties.

Uniqueness

Methyl undecafluorocyclohexanecarboxylate is unique due to its high degree of fluorination and the presence of an ester group, which imparts distinct chemical and physical properties. Its stability, resistance to degradation, and potential for various applications make it a valuable compound in both research and industrial contexts.

Actividad Biológica

Methyl undecafluorocyclohexanecarboxylate is a fluorinated compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a cyclohexane ring fully substituted with fluorine atoms. This fluorination enhances its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The presence of fluorine atoms can influence the compound's binding affinity to enzymes and receptors, potentially leading to modulation of biological pathways.

- Binding Affinity : The trifluoromethyl group can enhance the compound's binding to target proteins, which may result in either inhibition or activation of specific biological functions.

- Hydrophobic Interactions : The hydrophobic nature of the fluorinated cyclohexane structure allows for better membrane penetration and interaction with lipid bilayers.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that the compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 35 |

| A549 | 15 |

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study published in a peer-reviewed journal focused on the antimicrobial properties of this compound. The researchers demonstrated its effectiveness against multidrug-resistant strains of bacteria, suggesting its potential utility in clinical settings .

- Cytotoxicity Assessment : Another study investigated the cytotoxic effects on human cancer cell lines. The findings indicated that the compound induced apoptosis in HeLa cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Fluorinated Compounds in Drug Design : Research has shown that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. This compound may leverage these properties for improved therapeutic efficacy .

Propiedades

IUPAC Name |

methyl 1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F11O2/c1-21-2(20)3(9)4(10,11)6(14,15)8(18,19)7(16,17)5(3,12)13/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATSXFGMAUAPDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F11O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.